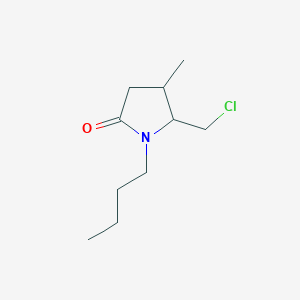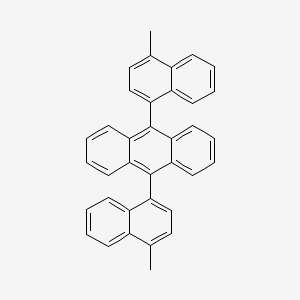
9,10-Bis(4-methylnaphthalen-1-YL)anthracene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
9,10-Bis(4-methylnaphthalen-1-YL)anthracene is a derivative of anthracene, a polycyclic aromatic hydrocarbon. This compound is known for its unique photophysical properties, making it a valuable material in various scientific and industrial applications. Its structure consists of an anthracene core substituted at the 9 and 10 positions with 4-methylnaphthyl groups, which enhances its stability and photoluminescence characteristics.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 9,10-Bis(4-methylnaphthalen-1-YL)anthracene typically involves the Suzuki coupling reaction. This method uses palladium-catalyzed cross-coupling of aryl halides with aryl boronic acids under mild conditions. The reaction is carried out in the presence of a base, such as potassium carbonate, and a solvent like toluene or dimethylformamide (DMF). The reaction conditions are optimized to achieve high yields and purity of the final product .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction parameters to ensure consistency and quality. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining the desired properties of the compound .
化学反応の分析
Types of Reactions: 9,10-Bis(4-methylnaphthalen-1-YL)anthracene undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of quinones.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of dihydro derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nitration using a mixture of nitric acid and sulfuric acid; halogenation using bromine or chlorine in the presence of a catalyst.
Major Products:
Oxidation: Formation of anthraquinones.
Reduction: Formation of dihydroanthracenes.
Substitution: Formation of nitroanthracenes or halogenated anthracenes.
科学的研究の応用
9,10-Bis(4-methylnaphthalen-1-YL)anthracene has a wide range of applications in scientific research:
作用機序
The mechanism of action of 9,10-Bis(4-methylnaphthalen-1-YL)anthracene is primarily based on its photophysical properties. Upon absorption of light, the compound undergoes electronic excitation, leading to the generation of singlet and triplet excited states. These excited states can participate in various photochemical reactions, such as energy transfer and electron transfer processes. The molecular targets and pathways involved include interactions with other molecules or materials, resulting in the emission of light or generation of reactive oxygen species (ROS) in the case of photodynamic therapy .
類似化合物との比較
9,10-Bis(phenylethynyl)anthracene: Known for its use in lightsticks and as a dopant in OLEDs.
9,10-Diphenylanthracene: Commonly used as a standard in photophysical studies due to its high fluorescence quantum yield.
9,10-Dimethylanthracene: Utilized in triplet-triplet annihilation upconversion systems.
Comparison: 9,10-Bis(4-methylnaphthalen-1-YL)anthracene stands out due to its enhanced thermal stability and photoluminescence properties compared to its analogs. The presence of 4-methylnaphthyl groups at the 9 and 10 positions of anthracene significantly improves its performance in OLEDs and other optoelectronic applications .
特性
CAS番号 |
885516-13-2 |
|---|---|
分子式 |
C36H26 |
分子量 |
458.6 g/mol |
IUPAC名 |
9,10-bis(4-methylnaphthalen-1-yl)anthracene |
InChI |
InChI=1S/C36H26/c1-23-19-21-33(27-13-5-3-11-25(23)27)35-29-15-7-9-17-31(29)36(32-18-10-8-16-30(32)35)34-22-20-24(2)26-12-4-6-14-28(26)34/h3-22H,1-2H3 |
InChIキー |
YTSGZCWSEMDTBC-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=C(C2=CC=CC=C12)C3=C4C=CC=CC4=C(C5=CC=CC=C53)C6=CC=C(C7=CC=CC=C76)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


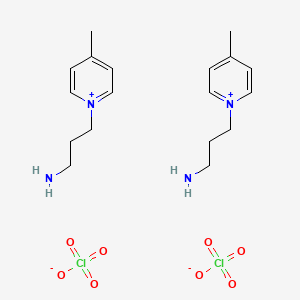
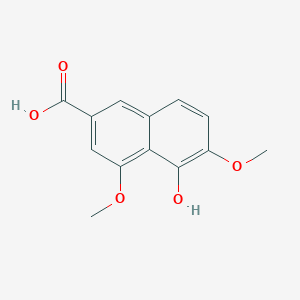
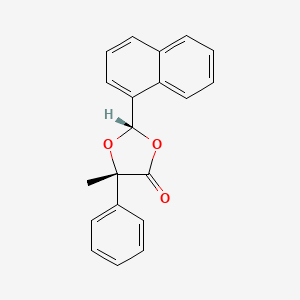
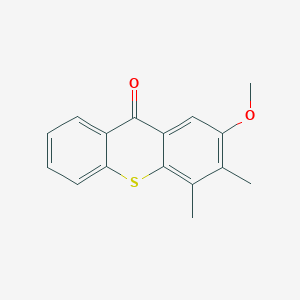
![2-[(2-chloro-7H-purin-6-yl)sulfanyl]quinoline](/img/structure/B12600882.png)
silane](/img/structure/B12600896.png)
![1,1'-[Ethane-1,2-diyldi(4,1-phenylene)]bis(2-methylpropan-1-one)](/img/structure/B12600904.png)

![1-[Chloro(cyclohex-2-en-1-ylidene)methanesulfinyl]-4-methylbenzene](/img/structure/B12600912.png)
![N-[2-(Cyclopentylsulfanyl)phenyl]thieno[2,3-d]pyrimidin-4-amine](/img/structure/B12600915.png)
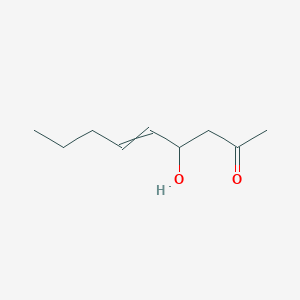
![(4-{2-Amino-3-[bis(2-aminoethyl)amino]propyl}phenoxy)acetic acid](/img/structure/B12600925.png)

